An In-depth Technical Guide to the Physicochemical Properties of 1-Nonyl-1,4-diazepane
An In-depth Technical Guide to the Physicochemical Properties of 1-Nonyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazepane derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as antipsychotic, anxiolytic, and anticancer agents.[1][2] The physicochemical properties of these derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the core physicochemical properties of a specific, lesser-studied derivative, 1-Nonyl-1,4-diazepane. As a Senior Application Scientist, this document aims to provide not just data, but also the scientific rationale behind the predicted properties and the experimental methodologies for their validation. Given the scarcity of direct experimental data for this compound, this guide will leverage established principles of physical organic chemistry and data from analogous structures to provide reliable estimations, alongside detailed protocols for experimental verification.
Molecular Structure and Identity
1-Nonyl-1,4-diazepane is a seven-membered heterocyclic compound featuring two nitrogen atoms at positions 1 and 4, with a nonyl (C9H19) alkyl chain attached to the nitrogen at position 1.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₀N₂ | Calculated |
| Molecular Weight | 226.41 g/mol | Calculated |
| IUPAC Name | 1-nonyl-1,4-diazepane | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-Nonyl-1,4-diazepane. These values are derived from established theoretical models and data from homologous compounds, providing a strong baseline for experimental work.
| Property | Predicted Value | Rationale and Context |
| Boiling Point | ~300-320 °C | The high boiling point is attributed to the molecule's relatively high molecular weight and the presence of intermolecular hydrogen bonding and van der Waals forces from the long alkyl chain.[3] |
| Melting Point | Not readily predictable; likely a low-melting solid or a viscous liquid at room temperature. | The melting point of long-chain n-alkanes shows an alternating even-odd effect, making simple prediction difficult.[4] The introduction of the diazepane ring further complicates this. |
| Solubility in Water | Low to Insoluble | The long, hydrophobic nonyl chain significantly reduces water solubility, a common characteristic of higher aliphatic amines.[5][6] |
| Solubility in Organic Solvents | Soluble | Expected to be soluble in a range of organic solvents such as alcohols, ethers, and aromatic hydrocarbons, following the "like dissolves like" principle.[5] |
| pKa₁ (N-4) | ~10-11 | The secondary amine at the N-4 position is expected to have a pKa in the typical range for cyclic secondary amines. |
| pKa₂ (N-1) | ~7-8 | The tertiary amine at the N-1 position, substituted with the electron-donating nonyl group, is expected to be slightly less basic than the N-4 amine. |
In-depth Analysis of Physicochemical Properties
Solubility Profile
The solubility of 1-Nonyl-1,4-diazepane is a classic example of the interplay between polar and non-polar functionalities within a molecule. The 1,4-diazepane ring, with its two nitrogen atoms, can participate in hydrogen bonding, conferring some degree of polarity. However, the presence of the long C9 alkyl chain introduces a significant hydrophobic character.
-
Aqueous Solubility: The dominance of the nonyl group's hydrophobicity is expected to render the compound poorly soluble in water.[5][6] While protonation of the amine groups in acidic media can increase aqueous solubility by forming more polar ammonium salts, the long alkyl chain may still limit overall solubility.
-
Organic Solubility: The compound is predicted to be readily soluble in a variety of organic solvents.[5] This includes polar solvents like ethanol and methanol, where hydrogen bonding can occur, as well as non-polar solvents like toluene and hexane, due to the favorable van der Waals interactions with the nonyl chain.
Basicity and pKa Values
As a diamine, 1-Nonyl-1,4-diazepane has two basic nitrogen centers, and thus two pKa values corresponding to the equilibria of the mono- and di-protonated species.
-
pKa₁: The first protonation is expected to occur at the more basic N-4 position (the secondary amine). The pKa for this equilibrium is predicted to be in the range of 10-11, typical for cyclic secondary amines.
-
pKa₂: The second protonation will occur at the N-1 position (the tertiary amine). The pKa for this equilibrium is expected to be lower, in the range of 7-8. The electron-donating effect of the nonyl group will slightly increase the basicity at N-1 compared to an N-methyl or N-ethyl substituted diazepine, but the electrostatic repulsion from the first protonation at N-4 will make the second protonation less favorable.
The precise determination of these pKa values is crucial for understanding the compound's ionization state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
Predicted Spectral Data
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| N-H (of diazepane) | 1.5 - 3.0 | Broad singlet | The chemical shift of the N-H proton can vary depending on solvent and concentration. |
| CH₂ (diazepane ring) | 2.5 - 3.5 | Multiplets | The protons on the diazepane ring will be in a complex environment, leading to overlapping multiplets. |
| N-CH₂ (nonyl chain) | 2.3 - 2.8 | Triplet | The methylene group attached to the nitrogen will be deshielded. |
| (CH₂)₇ (nonyl chain) | 1.2 - 1.6 | Broad multiplet | The methylene groups in the middle of the alkyl chain will have similar chemical shifts. |
| CH₃ (nonyl chain) | 0.8 - 1.0 | Triplet | The terminal methyl group will be in the typical upfield region for alkanes. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH₂ (diazepane ring) | 45 - 60 | The carbons of the heterocyclic ring will appear in this range. |
| N-CH₂ (nonyl chain) | 50 - 60 | The carbon directly attached to the nitrogen is deshielded. |
| (CH₂)₇ (nonyl chain) | 22 - 32 | The carbons of the alkyl chain will have characteristic shifts for alkanes. |
| CH₃ (nonyl chain) | ~14 | The terminal methyl carbon will be the most upfield signal of the chain. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3300 - 3500 | Weak to medium, sharp | Characteristic of a secondary amine.[9] |
| C-H Stretch (alkyl) | 2850 - 2960 | Strong | Indicative of the numerous C-H bonds in the nonyl chain and diazepane ring. |
| N-H Bend | 1590 - 1650 | Medium | Characteristic of a secondary amine.[9] |
| C-N Stretch | 1000 - 1250 | Medium | Represents the stretching vibrations of the carbon-nitrogen bonds.[9] |
Experimental Protocols for Physicochemical Property Determination
To validate the predicted properties, the following established experimental protocols are recommended.
Determination of Solubility
The isothermal shake-flask method is a reliable technique for determining the solubility of a compound in various solvents.[5]
Caption: Workflow for solubility determination by the isothermal shake-flask method.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds.[10][11]
Caption: Workflow for pKa determination by potentiometric titration.
Applications and Safety Considerations
Potential Applications
Derivatives of 1,4-diazepane are being explored for a variety of therapeutic applications. The introduction of a long alkyl chain, as in 1-Nonyl-1,4-diazepane, can significantly alter the lipophilicity of the molecule. This modification can be a strategic approach in drug design to:
-
Enhance membrane permeability: The increased lipophilicity may facilitate passage across biological membranes, including the blood-brain barrier.[12]
-
Modulate protein binding: The nonyl chain can interact with hydrophobic pockets in target proteins, potentially influencing binding affinity and selectivity.
-
Formulate for drug delivery: The physicochemical properties of such derivatives may be amenable to formulation in lipid-based drug delivery systems.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 1-Nonyl-1,4-diazepane. Based on the general properties of amines and 1,4-diazepane derivatives, the following should be considered:
-
Irritant: Amines can be irritating to the skin, eyes, and respiratory tract.[13]
-
Toxicity: While specific toxicity data for 1-Nonyl-1,4-diazepane is unavailable, related compounds can have varying degrees of toxicity.
-
Handling: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]
Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-Nonyl-1,4-diazepane, a molecule of interest in the broader context of 1,4-diazepane-based drug discovery. While direct experimental data remains to be established, the estimations and methodologies presented herein offer a robust framework for researchers to initiate further investigation. The interplay of the hydrophilic diazepine ring and the hydrophobic nonyl chain presents an interesting case study in molecular design, and the experimental validation of the properties outlined in this guide will be a critical step in unlocking the potential of this and related compounds.
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